molecular formula C11H12ClN3 B14764732 3-Chloro-4-(2-ethyl-1H-imidazol-1-YL)aniline

3-Chloro-4-(2-ethyl-1H-imidazol-1-YL)aniline

Cat. No.: B14764732
M. Wt: 221.68 g/mol
InChI Key: IYXMJKNNNGEPHF-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-ethyl-1H-imidazol-1-YL)aniline is a compound that features a chloro-substituted aniline ring with an ethyl-imidazole moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-ethyl-1H-imidazol-1-YL)aniline typically involves the formation of the imidazole ring followed by its attachment to the aniline moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-ethyl-1H-imidazol-1-YL)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, reduced aniline derivatives, and various substituted aniline compounds .

Scientific Research Applications

3-Chloro-4-(2-ethyl-1H-imidazol-1-YL)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-ethyl-1H-imidazol-1-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The chloro and ethyl groups can modulate the compound’s lipophilicity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)aniline
  • 3-Chloro-4-(1H-imidazol-1-yl)aniline
  • 2-Ethyl-4-(1H-imidazol-1-yl)aniline

Uniqueness

3-Chloro-4-(2-ethyl-1H-imidazol-1-YL)aniline is unique due to the specific combination of the chloro, ethyl, and imidazole groups, which confer distinct chemical and biological properties. This combination can enhance the compound’s reactivity and specificity in various applications .

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

3-chloro-4-(2-ethylimidazol-1-yl)aniline

InChI

InChI=1S/C11H12ClN3/c1-2-11-14-5-6-15(11)10-4-3-8(13)7-9(10)12/h3-7H,2,13H2,1H3

InChI Key

IYXMJKNNNGEPHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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